
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: is a chemical compound with a unique structure that includes a tetrahydronaphthalene core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor, followed by amination. Common reagents used in these reactions include reducing agents such as sodium borohydride or lithium aluminum hydride, and amination reagents like ammonia or amines under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to its fully saturated form.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the amine group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of substituted amines or aromatic compounds.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies.
Medicine: Medicinally, it is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and altering cellular responses. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
- (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Uniqueness: The unique aspect of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m0./s1 |
InChIキー |
HCBRYFDVZWVSGL-MERQFXBCSA-N |
異性体SMILES |
CC1=CC2=C(CCC[C@@H]2N)C=C1.Cl |
正規SMILES |
CC1=CC2=C(CCCC2N)C=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




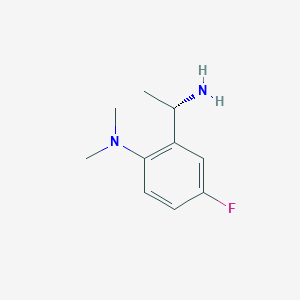
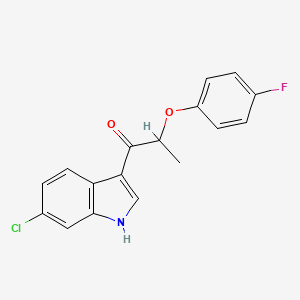
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)

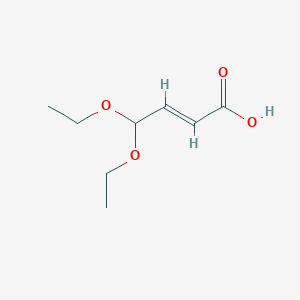
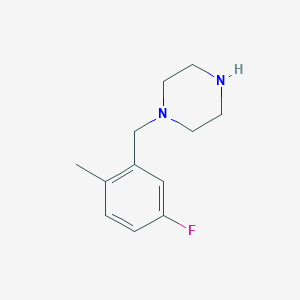
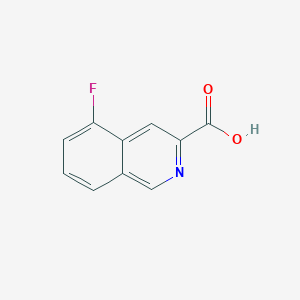
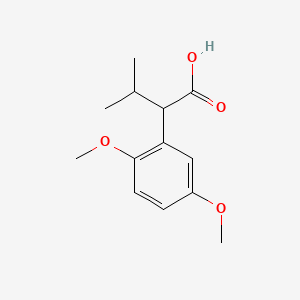
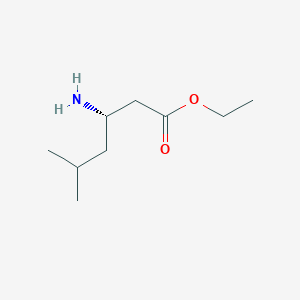
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)

